4-fluoro-N,N-diisopropylbenzamide

Description

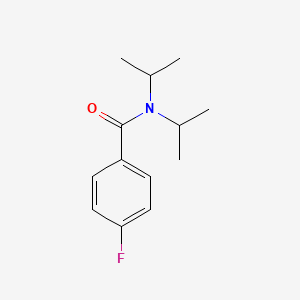

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALYWHBUWYPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro N,n Diisopropylbenzamide and Its Derivatization

Preparation of the Core 4-Fluoro-N,N-Diisopropylbenzamide Structure

The construction of the tertiary amide bond is the key step in synthesizing the parent this compound. Various methods can achieve this transformation, ranging from classical acyl chloride reactions to modern coupling techniques.

A prevalent and efficient method for preparing this compound is the reaction of 4-fluorobenzoyl chloride with diisopropylamine (B44863). This reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of diisopropylamine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.org This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the stable amide product. chemguide.co.uk

The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and in the presence of a base to neutralize the hydrogen chloride byproduct. bath.ac.uk A tertiary amine, like triethylamine (B128534) or diisopropylethylamine, is often used for this purpose. bath.ac.ukresearchgate.net The formation of a salt, such as triethylammonium (B8662869) chloride, necessitates a simple workup, often involving an aqueous wash and extraction, to isolate the final product. bath.ac.uk

Table 1: Representative Conditions for Acyl Chloride Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature | Product Yield |

|---|---|---|---|---|---|

| 4-Fluorobenzoyl Chloride | Diisopropylamine | Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp. | Good to High |

This table represents generalized conditions based on standard amide synthesis protocols.

Beyond the acyl chloride route, several other strategies exist for forming the amide bond between 4-fluorobenzoic acid and diisopropylamine. These methods are particularly useful when avoiding the preparation or use of highly reactive acyl chlorides is desirable.

One common approach involves the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the reaction. luxembourg-bio.com The carboxylic acid first reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. luxembourg-bio.com

Other modern coupling reagents have been developed to improve efficiency and minimize side reactions. These include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents rapidly convert carboxylic acids into activated esters, which then smoothly react with amines to provide high yields of the desired amide. While widely used in peptide synthesis, these methods are broadly applicable to general amide bond formation.

A further alternative is the conversion of the carboxylic acid to an acid fluoride (B91410) using reagents like cyanuric fluoride, which can then be coupled with hindered amines. luxembourg-bio.com

Directed Ortho-Functionalization Strategies

The N,N-diisopropylamide group is a powerful ortho-directing group (DMG), which allows for the selective deprotonation and subsequent functionalization of the C-H bond adjacent (ortho) to the amide. sci-hub.boxacs.org This strategy, known as Directed ortho-Metalation (DoM), provides a highly regioselective route to 2,4-disubstituted benzamide (B126) derivatives.

Ortho-lithiation involves the use of strong organolithium bases to deprotonate the aromatic ring at the position ortho to the directing group. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles.

The deprotonation of N,N-diisopropylbenzamides is commonly achieved using alkyllithium reagents such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), or tert-butyllithium (B1211817) (t-BuLi). sci-hub.boxunito.it These reactions are typically conducted at low temperatures, such as -78 °C, in anhydrous ethereal solvents like tetrahydrofuran (THF) to prevent side reactions. sci-hub.box The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation process. sci-hub.box

The bulky diisopropyl groups on the amide nitrogen are crucial; they lock the conformation of the amide bond, holding the carbonyl oxygen in proximity to the ortho proton, which facilitates the deprotonation by complexing the lithium cation. This pre-complexation directs the base to the ortho position, ensuring high regioselectivity. The fluorine atom at the 4-position remains untouched and can influence the electronic properties of the resulting functionalized products.

Once the ortho-lithiated species is formed, it can be quenched with various electrophiles to introduce a wide range of functional groups.

Table 2: Examples of Ortho-Functionalization of N,N-Diisopropylbenzamides via Lithiation

| Substrate | Organolithium Base | Electrophile | Product | Yield (%) |

|---|---|---|---|---|

| N,N-Diisopropylbenzamide | t-BuLi | CD₃OD | 2-Deuterio-N,N-diisopropylbenzamide | 95 |

| N,N-Diisopropylbenzamide | t-BuLi | Me₃SiCl | N,N-Diisopropyl-2-(trimethylsilyl)benzamide | 70 |

| N,N-Diisopropylbenzamide | t-BuLi | I₂ | 2-Iodo-N,N-diisopropylbenzamide | 65 |

| N,N-Diisopropylbenzamide | t-BuLi | PhCHO | 2-(Hydroxy(phenyl)methyl)-N,N-diisopropylbenzamide | 68 |

| N,N-Diisopropylbenzamide | t-BuLi | CO₂ | 2-(N,N-Diisopropylcarbamoyl)benzoic acid | 34 |

Data adapted from studies on substituted N,N-diisopropylbenzamides, demonstrating the scope of the reaction. unito.it

The use of highly reactive and often pyrophoric organolithium reagents presents challenges for large-scale synthesis, including issues with heat dissipation and safe handling. Continuous flow chemistry offers a compelling solution to these problems. ucc.ie

In a flow chemistry setup, reagents are pumped through narrow-bore tubing and mixed at a junction before entering a temperature-controlled reactor coil. ucc.ie This allows for precise control over reaction parameters such as temperature, pressure, and residence time. For ortho-lithiation, a solution of this compound and a solution of the organolithium base can be cooled separately before being mixed. ucc.ie The rapid heat exchange in the microreactor prevents the formation of hot spots, significantly improving the safety and reproducibility of the reaction. ucc.ie

The lithiated intermediate is generated in situ and can be immediately mixed with a stream of the electrophile in a subsequent step of the flow path. nih.gov This "telescoped" reaction sequence minimizes the lifetime of the unstable aryllithium species, often leading to cleaner reactions and higher yields compared to batch processing. nih.gov This technology has been successfully applied to the lithiation of various aromatic and heteroaromatic systems, demonstrating its potential for the functionalization of this compound. ucc.ienih.gov

Ortho-Lithiation Protocols

Role of Autocatalysis and Lithium Chloride in Regioselectivity

In the context of ortho-lithiation reactions, which are precursors to many derivatizations, the kinetics and regioselectivity can be complex. Studies on the ortholithiation of 1-chloro-3-(trifluoromethyl)benzene using lithium diisopropylamide (LDA) have revealed intricate mechanisms. The reaction's rate can be limited by the deaggregation of LDA dimers. nih.gov

Furthermore, the process can be influenced by autocatalysis, where the aryllithium product itself catalyzes the reaction. nih.gov The presence of even trace amounts of lithium chloride (LiCl) can also act as a catalyst, diverting the reaction through different pathways involving solvated monomers. nih.gov This combination of kinetically controlled metalations and a subsequent equilibration step dictates the final regiochemical outcome. nih.gov While not directly studying this compound, these principles of autocatalysis and LiCl influence are fundamental to understanding the regioselectivity of directed ortho-metalation, a key strategy for functionalizing such benzamides.

Transition Metal-Catalyzed C-H Activation

A notable method for C-H functionalization is the palladium-catalyzed ortho-acylation of tertiary benzamides using arylglyoxylic acids as the acyl source. nih.govnih.gov This reaction demonstrates high monoacylation selectivity. The mechanism is believed to involve the palladium catalyst coordinating with the nitrogen or oxygen of the amide group, facilitating the insertion into the ortho C–H bond. nih.gov

The reaction is tolerant of various functional groups on the benzamide, including halogens and alkoxy groups. nih.gov For instance, a sterically hindered substrate like N,N-diisopropylbenzamide can undergo this reaction to produce the ortho-acylated product, although sometimes in moderate yields due to steric hindrance affecting the coordination of the amide to the palladium center. nih.gov

Table 1: Examples of Palladium-Catalyzed Ortho-Acylation of Tertiary Benzamides

| Substrate | Acyl Source | Catalyst | Oxidant | Solvent | Temperature | Yield |

| N,N-Diisopropylbenzamide | Phenylglyoxylic acid | Pd(TFA)₂ | (NH₄)₂S₂O₈ | DCE | 80°C | 47% nih.gov |

| 4-Methoxy-N,N-diethylbenzamide | Phenylglyoxylic acid | Pd(TFA)₂ | (NH₄)₂S₂O₈ | DCE | 80°C | 87% |

| 4-Fluoro-N,N-diethylbenzamide | Phenylglyoxylic acid | Pd(TFA)₂ | (NH₄)₂S₂O₈ | DCE | 80°C | 75% |

| 3-Methyl-N,N-diethylbenzamide | Phenylglyoxylic acid | Pd(TFA)₂ | (NH₄)₂S₂O₈ | DCE | 80°C | 82% |

Iridium catalysts are effective for the ortho-halogenation of various aromatic compounds containing directing groups. While specific examples focusing solely on this compound are not prevalent in the provided search results, the general principle involves the iridium catalyst being directed by the amide group to selectively activate the C-H bond at the ortho position for subsequent halogenation. This method is a powerful tool for introducing iodine or bromine atoms, which can then be used in further cross-coupling reactions.

Ruthenium catalysts have been successfully employed for the intermolecular halogenation of arenes through C–H activation. Specifically, a system using [Ru₃(CO)₁₂] and a silver carboxylate can achieve highly selective brominations and iodinations of both electron-rich and electron-deficient benzamides. rsc.orgsemanticscholar.org The N,N-diisopropylamide group serves as an efficient directing group, guiding the halogenation to the ortho position.

Table 2: Ruthenium-Catalyzed Ortho-Halogenation of N,N-Diisopropylbenzamides

| Substrate | Halogen Source | Catalyst | Additive | Solvent | Temperature | Yield |

| 3-Fluoro-N,N-diisopropylbenzamide | NBS | [Ru₃(CO)₁₂] | AgO₂C(1-Ad) | DCE | 120°C | 55% (2-Bromo product) rsc.org |

| N,N-Diisopropylbenzamide | NBS | [Ru₃(CO)₁₂] | AgO₂C(1-Ad) | DCE | 120°C | 93% (2-Bromo product) |

| N,N-Diisopropylbenzamide | NIS | [Ru₃(CO)₁₂] | AgO₂C(1-Ad) | DCE | 120°C | 99% (2-Iodo product) |

| 4-Methoxy-N,N-diisopropylbenzamide | NBS | [Ru₃(CO)₁₂] | AgO₂C(1-Ad) | DCE | 120°C | 99% (2-Bromo product) |

Copper-catalyzed reactions represent another avenue for the C-H functionalization of benzamides. These methods can be used to introduce nitrogen-containing functional groups, such as amines and azides, at the ortho position. The amide directing group facilitates the site-selective C-N bond formation. While the provided results mention copper catalysis for benzoxazole (B165842) synthesis from amides, the core principle of copper's catalytic activity in C-N bond formation is relevant to the potential amination and azidation of this compound. researchgate.net

The introduction of a cyano group onto an aromatic ring is a valuable transformation. Ruthenium catalysts have shown promise in the oxidative cyanation of tertiary amines. nih.gov While the examples focus on the cyanation of the N-alkyl groups of tertiary amines rather than the aromatic C-H bond of a benzamide, the underlying principle of ruthenium-catalyzed C-H activation is significant. Developing this methodology for the ortho-cyanation of benzamides would involve directing the ruthenium catalyst to the aromatic C-H bond, likely using the amide as the directing group, to install a nitrile functionality.

Photoredox Catalyzed Dealkylation/Acylation

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a variety of transformations under mild conditions. nih.gov One notable application is the N-dealkylation of tertiary amines, a reaction of significant interest for late-stage functionalization and mimicking metabolic pathways. nih.gov This methodology can be applied to tertiary amides like this compound, leading to the cleavage of a C–N bond and subsequent acylation to form new amide derivatives.

The process is typically initiated by a photosensitizer, which, upon light absorption, enters an excited state capable of single-electron transfer (SET). nih.gov In the context of tertiary amine dealkylation, the photocatalyst can oxidize the amine to form a radical cation. This intermediate can then undergo further reactions, leading to C-N bond cleavage. acs.orgacs.org For tertiary amides, this pathway can be harnessed to remove one of the N-alkyl groups, generating a secondary amide that can be acylated in situ.

A general method for the N-dealkylation of tertiary amines using photoredox catalysis has been developed, demonstrating broad functional group tolerance. nih.gov While direct examples involving this compound are not extensively detailed, the principles apply to its N,N-diisopropylamino moiety. The reaction often employs an organic dye or a metal complex as the photocatalyst and is conducted under an air or oxygen atmosphere. acs.org

Recent advancements have focused on metal-free C–N bond activation strategies. For instance, an organic photocatalyst has been developed for the direct conversion of tertiary amines with acyl chlorides into tertiary amides, showcasing the potential for these green and mild conditions in amide synthesis. rsc.org This approach, involving a dealkylation/acylation sequence, provides a novel route to modify complex amide structures.

Table 1: Key Features of Photoredox Catalyzed N-Dealkylation/Acylation

| Feature | Description |

|---|---|

| Catalyst | Typically an organic dye (e.g., Eosin Y, Methylene Blue) or a metal complex (e.g., Ir, Ru-based). nih.govacs.org |

| Light Source | Visible light, often from blue LEDs. acs.org |

| Reaction Conditions | Mild, often at room temperature, and can be conducted in aqueous micellar media. acs.org |

| Mechanism | Involves single-electron transfer (SET) to generate a radical cation intermediate, leading to C-N bond cleavage. acs.orgacs.org |

| Applicability | Broad substrate scope, including complex aliphatic and aromatic amines and amides. nih.gov |

Diversification and Derivatization Approaches

The structural framework of this compound serves as a versatile platform for the synthesis of more complex molecules through various derivatization strategies. These approaches include the construction of fused ring systems, the introduction of new aryl groups via cross-coupling, and the preparation of isotopically labeled analogues for mechanistic studies.

Phthalides, or isobenzofuranones, are core structures in many natural products and pharmacologically active compounds. researchgate.net A common strategy for their synthesis from benzamides involves directed ortho-lithiation, followed by formylation and subsequent cyclization.

For a substrate like this compound, the diisopropylamido group acts as a potent directed metalation group (DMG). Treatment with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), selectively removes a proton from the position ortho to the amide. bme.hu The resulting aryllithium species can then be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group at the ortho position.

The subsequent steps involve the reduction of the newly introduced aldehyde to a hydroxymethyl group, typically using a reducing agent like sodium borohydride. This is followed by an acid-catalyzed intramolecular cyclization (lactonization) to furnish the phthalide (B148349) ring system. This multi-step sequence provides a reliable method for converting benzamides into valuable phthalide derivatives. bme.hu

Table 2: General Steps for Phthalide Synthesis from Benzamides

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1. Ortho-Lithiation | Strong base (e.g., n-BuLi, LDA) in an aprotic solvent (e.g., THF) at low temperature (-78 °C). bme.hu | Directed deprotonation at the position ortho to the amide group. |

| 2. Formylation | Electrophile (e.g., DMF). bme.hu | Introduction of a formyl group at the ortho position. |

| 3. Reduction | Reducing agent (e.g., NaBH₄) in a protic solvent (e.g., methanol). bme.hu | Conversion of the formyl group to a hydroxymethyl group. |

| 4. Cyclization | Acid catalyst. | Intramolecular lactonization to form the phthalide ring. |

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex. yonedalabs.comyoutube.com This reaction is particularly valuable for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. mdpi.com

For fluorinated benzamides, the Suzuki-Miyaura coupling can be employed to introduce a new aryl or heteroaryl substituent. While the C-F bond is generally robust, the reaction is typically performed at a carbon-halogen (C-Br or C-I) or carbon-triflate bond elsewhere on the aromatic ring. However, advancements in catalyst design have enabled the coupling of substrates that were previously considered challenging, including some fluorinated arenes. chemistryviews.org

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the active catalyst. yonedalabs.comyoutube.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity, especially with electronically demanding substrates like fluorinated benzamides. mdpi.comchemistryviews.org

Table 3: Components of a Typical Suzuki-Miyaura Reaction

| Component | Example(s) | Role in the Reaction |

|---|---|---|

| Electrophile | Aryl or vinyl halides (Br, I), triflates. | Provides one of the carbon fragments for the new C-C bond. |

| Nucleophile | Boronic acids, boronic esters (e.g., pinacol (B44631) esters). youtube.com | Provides the second carbon fragment for the new C-C bond. |

| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). youtube.com | Facilitates the coupling of the electrophile and nucleophile. |

| Base | Carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄). researchgate.net | Activates the organoboron species for transmetalation. |

| Solvent | Aprotic solvents (e.g., dioxane, toluene, DMF), often with water. youtube.com | Solubilizes the reactants and facilitates the reaction. |

Copper-catalyzed C-N cross-coupling reactions, historically known as the Ullmann condensation or Goldberg reaction, are fundamental methods for the synthesis of N-aryl amides. nih.govwikipedia.org These reactions provide a valuable alternative to palladium-catalyzed methods and are often preferred for their lower cost and different reactivity profiles. nih.gov

The reaction typically involves the coupling of an amide with an aryl halide in the presence of a copper catalyst, a base, and often a ligand to stabilize the copper species and facilitate the reaction. nih.govacs.org Traditional Ullmann conditions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions with lower catalyst loadings. nih.gov The use of chelating diamine ligands, for example, has been shown to be crucial in controlling the active catalytic species. nih.gov

The mechanism is believed to proceed through a Cu(I)-mediated nucleophilic aromatic substitution-type pathway. nih.gov A Cu(I)-amidate complex is formed, which then reacts with the aryl halide to form the N-aryl amide product. acs.org This methodology is applicable to a wide range of amides and aryl halides, making it a versatile tool for the synthesis of diverse aromatic amide structures.

Table 4: Key Parameters in Copper-Catalyzed N-Arylation of Amides

| Parameter | Description |

|---|---|

| Copper Source | Cu(I) salts (e.g., CuI) are commonly used. nih.gov |

| Aryl Halide | Aryl iodides and bromides are generally more reactive than chlorides. nih.gov |

| Base | Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. nih.gov |

| Ligand | Chelating ligands like 1,2-diamines or amino acids (e.g., N-methylglycine, L-proline) can accelerate the reaction. nih.govresearchgate.net |

| Solvent | High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used. wikipedia.org |

Isotopically labeled compounds, particularly those containing deuterium (B1214612), are invaluable tools in various fields of chemical research, including mechanistic studies, metabolic profiling, and as internal standards in analytical chemistry. The synthesis of deuterated analogues of this compound can provide insights into its chemical behavior and reaction pathways. medchemexpress.com

Several methods exist for the introduction of deuterium into aromatic compounds. cdnsciencepub.com One common approach is through H-D exchange reactions, which can be catalyzed by acids or transition metals. scispace.comgoogle.comtn-sanso.co.jp For example, treating an aromatic compound with a deuterated acid (e.g., D₂SO₄) or in a deuterated solvent like D₂O in the presence of a catalyst can lead to the replacement of aromatic protons with deuterium. scispace.comnih.gov

Another strategy involves the use of deuterated reagents in a synthetic sequence. For instance, a Grignard reagent prepared from an aryl halide can be quenched with D₂O to introduce a deuterium atom at a specific position. cdnsciencepub.com Similarly, the reduction of a functional group with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), can be used to install deuterium.

The choice of deuteration method depends on the desired position and level of deuterium incorporation. For this compound, specific deuteration patterns could be achieved by carefully selecting the synthetic route and deuterating agents.

Table 5: Common Methods for the Deuteration of Aromatic Compounds

| Method | Description |

|---|---|

| Acid-Catalyzed H-D Exchange | Treatment with a strong deuterated acid (e.g., D₂SO₄) to exchange aromatic protons. scispace.comgoogle.com |

| Metal-Catalyzed H-D Exchange | Use of a transition metal catalyst (e.g., Pd, Pt, Ru) with a deuterium source like D₂O or D₂ gas. tn-sanso.co.jpnih.gov |

| Quenching of Organometallics | Reaction of an organometallic intermediate (e.g., Grignard or organolithium reagent) with a deuterium source like D₂O. cdnsciencepub.com |

| Deamination in Deuterated Media | Deamination of an aromatic amine using a nitrite (B80452) source in the presence of a deuterated reagent like deuterohypophosphorous acid. cdnsciencepub.com |

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Understanding of Ortho-Functionalization Reactions

Ortho-functionalization, the process of introducing a functional group at the position adjacent to a substituent on an aromatic ring, is a key strategy in organic synthesis. The N,N-diisopropylbenzamide group in 4-fluoro-N,N-diisopropylbenzamide serves as an effective directing group, facilitating the selective functionalization of the ortho C-H bond.

The N,N-diisopropylbenzamide moiety is a powerful directing group in transition metal-catalyzed C-H activation reactions. researchgate.netnih.gov Its ability to coordinate with a metal center brings the catalyst into close proximity to the ortho C-H bonds, enabling their selective activation. The steric bulk of the diisopropylamino group can also play a role in controlling regioselectivity, often favoring functionalization at the less hindered ortho position. acs.orgnih.gov

A study on the ortho-cupration of N,N-diisopropylbenzamide further highlights the role of the directing group in facilitating reactions at the ortho position. charlotte.edu The strong coordinating ability of the amide group is a key factor in achieving this selectivity. nih.gov

Metal-ligand interactions are fundamental to the catalytic cycle of ortho-functionalization reactions. mdpi.com The nature of the ligand coordinated to the metal center can significantly influence the catalyst's activity and selectivity. For example, in iridium-catalyzed C-H borylation, the use of specific bipyridine ligands can direct the borylation to the ortho position of benzamides. d-nb.info

Supramolecular catalysis, which utilizes non-covalent interactions to control reactivity, has emerged as a powerful strategy. mdpi.com In the context of benzamide (B126) functionalization, supramolecular interactions can be engineered to achieve unusual regioselectivity. For instance, a supramolecular iridium catalyst has been designed to switch the selectivity of C-H borylation from the typical meta position to the ortho position of benzamides. nih.govrsc.orgresearchgate.net This is achieved through a remote weak interaction between a zinc-porphyrin unit on the catalyst and the carbonyl group of the benzamide substrate. nih.govrsc.orgrsc.org These supramolecular interactions can stabilize the transition state leading to the ortho product. rsc.org

The following table summarizes the effect of different ligands on the regioselectivity of iridium-catalyzed borylation of benzamides:

| Ligand Type | Predominant Regioselectivity | Reference |

| Standard Bipyridine Ligands | meta/para | nih.govrsc.org |

| Triazolylpyridine Ligands with Zinc-Porphyrin | ortho | nih.govrsc.orgresearchgate.net |

| 5-Trifluoromethylated Bipyridine Ligands | ortho | d-nb.info |

The identification of reaction intermediates is crucial for understanding reaction mechanisms. In the context of benzamide functionalization, several key intermediates have been proposed and, in some cases, isolated and characterized.

Zincate Intermediates: In deprotonative zincation reactions, the formation of zincate intermediates is a key step. researchgate.net Studies on the reaction of N,N-diisopropylbenzamide with lithium diethylzincate have shown the formation of zincated benzamide intermediates, which can then be trapped by electrophiles like iodine to yield ortho-functionalized products. researchgate.netscience.gov Theoretical studies suggest that the deprotonation of benzamides by sodium zincates may proceed through a two-step mechanism where the amide of the zincate initially acts as a base. acs.orgacs.orgnih.gov The isolation of both kinetic and thermodynamic intermediates in the zincation of trifluoromethyl benzene (B151609) provides strong evidence for these complex mechanistic pathways. acs.orgnih.gov

Acyl Radicals: In some functionalization reactions, the involvement of acyl radicals has been proposed. For example, in the palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides with arylglyoxylic acids, the formation of an acyl radical intermediate is suggested. acs.orgnih.gov This acyl radical can then undergo further reactions to yield the final product. The generation of acyl radicals offers an alternative pathway for functionalization, particularly when other mechanisms are not favorable. sioc-journal.cn

Regioselectivity and Stereochemical Control in Benzamide Functionalization

Achieving high regioselectivity and stereochemical control is a major goal in organic synthesis. The N,N-diisopropylbenzamide group has proven to be a valuable tool in this regard.

The regioselectivity of functionalization is often dictated by the directing group. nih.gov In the case of N,N-diisopropylbenzamide, the strong coordination of the amide to the metal center typically directs functionalization to the ortho position. nih.gov This has been demonstrated in various reactions, including amination and halogenation. rsc.orgnih.gov However, the regioselectivity can be influenced by other factors, such as the electronic properties of the substrate and the nature of the catalyst. acs.org For instance, in the amination of arenes bearing multiple functional groups, the stronger coordinating group will direct the functionalization. nih.gov

Stereochemical control in reactions involving benzamides is also an area of active research. researchgate.net In reactions that create new stereocenters, the directing group can influence the stereochemical outcome. For example, in the asymmetric addition of C-H bonds to electron-deficient alkenes, the use of chiral catalysts in conjunction with a directing group can lead to the formation of products with high enantioselectivity. The stereochemistry of the amide bond itself (cis vs. trans isomers) can also be a factor, with the trans geometry generally being the lower-energy conformation. researchgate.net

Kinetic and Thermodynamic Aspects of Reaction Optimization

Understanding the kinetic and thermodynamic parameters of a reaction is essential for its optimization. researchgate.net Kinetic studies can provide insights into the reaction mechanism and help identify the rate-determining step.

For example, kinetic studies of the iridium-catalyzed ortho-C-H borylation of benzamides using a supramolecular catalyst revealed that the C-H activation step is not the rate-determining step, which is unusual for such reactions. nih.govrsc.org Instead, the C-B bond-forming step was found to be the rate-limiting step. nih.gov This information is crucial for designing more efficient catalysts.

Kinetic modeling has also been successfully applied to optimize the nickel-catalyzed esterification of amides, allowing for a significant reduction in catalyst loading while maintaining high yields. nih.gov By simulating the reaction kinetics, researchers were able to predict optimal reaction conditions, which were then validated experimentally. nih.gov

The following table presents data from a kinetic study on the iridium-catalyzed ortho-halogenation of N,N-diisopropylbenzamides, showing the reaction order with respect to different components:

| Reactant/Catalyst | Reaction Order | Reference |

| Iridium Catalyst | First | rsc.org |

| Benzamide | First | rsc.org |

| N-Iodosuccinimide | Zero | rsc.org |

This kinetic data suggests that the rate of the reaction is dependent on the concentrations of the iridium catalyst and the benzamide substrate, but not on the concentration of the halogenating agent. rsc.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions. mdpi.comumn.edu It allows for the detailed mapping of reaction coordinates, including the identification of reactants, intermediates, transition states, and products. mdpi.com For benzamides, DFT calculations have been crucial in understanding complex transformations.

Research on the ortho-acylation of tertiary benzamides, for instance, has utilized DFT to probe the reaction mechanism. acs.org In a study on palladium-catalyzed acylation, calculations were performed to understand the stability of the palladacycle intermediate formed with N,N-diisopropylbenzamide. acs.org By optimizing the geometries of possible conformers, researchers can confirm the most stable structures and rationalize the observed reaction pathways. acs.org

Similarly, DFT has been applied to the mechanisms of orthosodiations and Snieckus-Fries rearrangements of aryl carbamates, which are structurally related to N,N-diisopropylbenzamides. nih.gov In these studies, calculations at the M06-2X/6-31G(d)//B3LYP/6-31G(d) level of theory were used to model the reaction pathway. nih.gov These computations revealed that the rate-limiting step is dependent on the steric bulk of the carbamoyl (B1232498) group and that the rearrangement proceeds through di- or trisolvated arylsodium monomeric intermediates. nih.gov The calculations successfully located minima and transition state structures, identified by a single negative frequency, providing a computationally viable reaction profile. nih.gov Such studies are critical for predicting how substituents, like the fluorine atom in 4-fluoro-N,N-diisopropylbenzamide, might influence reaction rates and mechanisms.

Table 1: Application of DFT in Analyzing Benzamide (B126) Reaction Mechanisms

| Reaction | System Studied | DFT Functional / Basis Set | Key Insight |

|---|---|---|---|

| Palladium-Catalyzed ortho-Acylation | N,N-diisopropylbenzamide-palladium complex | B3LYP / LANL2DZ (for Pd), 6-31+G(d) | Confirmed the most stable conformer of the palladacycle intermediate, supporting the proposed mechanism. acs.org |

| Orthosodiation / Snieckus-Fries Rearrangement | meta-fluoro aryl diisopropylcarbamates | M06-2X // B3LYP / 6-31G(d) | Elucidated a two-step mechanism involving monomeric arylsodium intermediates; identified the influence of sterics on the rate-limiting step. nih.gov |

Molecular Modeling for Ligand-Substrate Interactions

Molecular modeling encompasses a range of computational techniques used to study the interactions between molecules. For this compound, this can involve modeling its binding to metal centers, enzymes, or other substrates. The diisopropylamide group provides a distinct steric and electronic profile that influences these interactions.

N,N'-diisopropylbenzamide has been used as a probe to demonstrate the potent Lewis acidity of bis(perfluorocatecholato)silane. researchgate.net The formation of a stable complex between the benzamide (acting as a Lewis base through its carbonyl oxygen) and the silicon compound (the Lewis acid) was confirmed, highlighting the ability of the amide to engage in significant intermolecular interactions. researchgate.net Molecular dynamics simulations are another powerful tool, often used to understand how ligands interact with supports in applications like affinity chromatography. nih.gov These simulations can reveal the impact of spacers and ligand structure on binding capacity and selectivity, providing principles that can be extrapolated to understand how this compound might behave in similar systems. nih.gov

Furthermore, advanced molecular modeling techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis), are used to establish relationships between a molecule's 3D properties and its biological activity. nih.gov These models can generate contour maps that indicate favorable and unfavorable regions for substitution, guiding the design of new, more potent compounds. nih.gov

Theoretical Prediction of Reactivity and Selectivity in Novel Transformations

A key strength of computational chemistry is its ability to predict the outcome of reactions, including reactivity and selectivity, before they are attempted in the lab. sumitomo-chem.co.jp This predictive power is especially valuable for designing novel chemical transformations.

Theoretical studies on the metalation of substituted aromatics have provided deep insights into regioselectivity. For example, in the lithiation of lutidine, DFT calculations showed that the choice of the base, lithium diisopropylamide (LDA) versus lithium diethylamide (LDEA), dictates the site of metalation. researchgate.net The calculations revealed that LDA operates via a disolvated open dimer leading to one product, while LDEA reacts through a trisolvated monomeric transition state to yield a different regioisomer. researchgate.net This demonstrates how computational modeling can untangle the subtle energetic differences between competing reaction pathways that control selectivity.

In the context of the Snieckus-Fries rearrangement of fluorinated aryl carbamates, rate studies combined with DFT calculations have been used to create a detailed profile of the reaction coordinate. nih.gov By analyzing the energetics of metalation and rearrangement steps, researchers can predict which step will be rate-limiting under different conditions and for different substrates. nih.gov This predictive capability is essential for optimizing reaction conditions and extending the methodology to new substrates like this compound.

Conformational Analysis and Steric Effects of the Diisopropylamide Moiety

The three-dimensional structure of the diisopropylamide group plays a critical role in the chemistry of this compound. The two bulky isopropyl groups can restrict rotation around the C-N bond and shield the carbonyl group and the ortho positions of the benzene (B151609) ring.

Conformational analysis, often performed using molecular mechanics or quantum mechanical calculations, can identify the most stable conformations of the molecule. This is crucial for understanding its reactivity. For example, in the palladium-catalyzed ortho-acylation of N,N-diisopropylbenzamide, the steric hindrance of the diisopropylamide group was found to be a key factor. acs.org While the reaction proceeds, its yield is moderate, which is attributed to the difficulty of the bulky amide group coordinating to the palladium center. acs.org In contrast, the even bulkier N,N-dibenzylbenzamide fails to react under the same conditions, underscoring the profound impact of steric effects. acs.org

X-ray crystallography provides definitive experimental evidence of molecular conformation. The crystal structure of a complex derivative, 5-fluoro-N,N-diisopropyl-2-((4-(7-(((1r,4r)-4-(methylsulfonamido)cyclohexyl)methyl)-2,7-diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)benzamide, has been determined. google.com ORTEP (Oak Ridge Thermal Ellipsoid Plot) representations from such studies offer a precise picture of bond lengths, angles, and the spatial arrangement of the diisopropylamide group, confirming its steric profile and informing theoretical models. google.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N,N-diisopropylbenzamide |

| N,N-dibenzylbenzamide |

| 2-Fluoropyridine |

| bis(perfluorocatecholato)silane |

| Lithium diisopropylamide (LDA) |

| Lithium diethylamide (LDEA) |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-fluoro-N,N-diisopropylbenzamide. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic and aliphatic protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the range of δ 7.29–7.37 ppm. The protons of the two isopropyl groups give rise to two separate signals due to their diastereotopic nature. The methine protons (-CH) of the isopropyl groups appear as a heptet around δ 3.54 ppm, while the methyl protons (-CH₃) show up as a doublet at approximately δ 1.55 ppm and a broader signal around δ 1.17 ppm. rsc.org

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| Aromatic | 7.29–7.37 | m | rsc.org | |

| Isopropyl -CH | 3.54 | hept | 6.7 | rsc.org |

| Isopropyl -CH₃ | 1.55 | d | 6.7 | rsc.org |

| Isopropyl -CH₃ | 1.17 | sbr | rsc.org |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon (C=O) of the amide group is typically observed as a quaternary peak (Cq) around δ 168.3 ppm. The carbon atom attached to the fluorine (C-F) exhibits a characteristic splitting due to carbon-fluorine coupling (¹JC-F) and resonates at approximately δ 162.5 ppm. The other aromatic carbons appear in the region of δ 115.4 to 139.9 ppm, with some showing smaller C-F coupling constants. The methine carbons of the isopropyl groups are found around δ 51.1 and 45.9 ppm, while the methyl carbons resonate at approximately δ 20.8 and 20.6 ppm. rsc.org

| Carbon Type | Chemical Shift (δ) in ppm | Coupling Constant (JC-F) in Hz | Reference |

|---|---|---|---|

| C=O | 168.3 | rsc.org | |

| C-F | 162.5 | 249 | rsc.org |

| Aromatic CH | 129.2 | 8 | rsc.org |

| Aromatic CH | 115.8 | 22 | rsc.org |

| Isopropyl -CH | 51.1, 46.1 | rsc.org | |

| Isopropyl -CH₃ | 20.7, 20.6, 20.1 | rsc.org |

Fluorine (¹⁹F) NMR is a powerful tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.com The chemical shift range in ¹⁹F NMR is much broader than in ¹H NMR, which helps in resolving individual fluorine-containing groups. icpms.cz For this compound, the ¹⁹F NMR spectrum shows a single signal for the fluorine atom on the benzene (B151609) ring. The exact chemical shift can vary depending on the solvent and reference standard used, but it is typically observed in the range of -105.1 to -119 ppm. rsc.orgmagritek.com This signal provides direct evidence for the presence and electronic environment of the fluorine atom in the molecule.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the methine protons of the isopropyl groups and their corresponding methyl protons, confirming their direct connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear correlation experiment shows correlations between protons and their directly attached carbons. sdsu.edu The HSQC spectrum of this compound would display cross-peaks connecting each proton signal in the ¹H NMR spectrum to the corresponding carbon signal in the ¹³C NMR spectrum, allowing for the definitive assignment of each CH, CH₂, and CH₃ group. libretexts.org

These 2D NMR methods provide a detailed and reliable map of the molecular structure, leaving no ambiguity in the structural elucidation of this compound. harvard.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass of a molecule with very high accuracy, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₈FNO), the calculated exact mass for the protonated molecule [M+H]⁺ is 224.1445. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. rsc.orgnih.gov The fragmentation pattern observed in the mass spectrum can also provide further structural information, showing characteristic losses of fragments such as the isopropyl groups.

| Ion | Calculated m/z | Observed m/z (Example) | Reference |

|---|---|---|---|

| [M+H]⁺ | 224.1445 | 224.1440 | rsc.org |

LC-MS and GC-MS Applications in Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that are indispensable for monitoring the progress of chemical reactions in real-time. googleapis.comgoogle.com In the synthesis of this compound and its derivatives, these methods provide crucial information regarding the consumption of reactants and the formation of products.

In a documented synthesis of a deuterated macrocyclic compound, this compound serves as a key starting material. googleapis.comgoogle.com The progress of the reaction is carefully monitored by LC-MS until the starting material is fully consumed. googleapis.comgoogle.com This allows for precise control over the reaction conditions and ensures the optimal yield of the desired product. The LC-MS data, including the retention time and the mass-to-charge ratio (m/z) of the components in the reaction mixture, provide a detailed snapshot of the reaction's status. For instance, in a related synthesis, an LC-MS analysis of a derivative of this compound showed a retention time of 0.888 minutes and a molecular ion peak (M+H)⁺ at 442.4, confirming the formation of the target molecule. google.com

Similarly, GC-MS is utilized for the analysis of volatile products and intermediates during a synthesis. rsc.org In studies involving ruthenium- and manganese-catalyzed reactions, GC analysis has been employed to detect the formation of gaseous byproducts like methane, providing insights into the reaction mechanism. uni-goettingen.de The combination of chromatography, which separates the components of a mixture, and mass spectrometry, which provides mass information for each component, makes LC-MS and GC-MS invaluable tools for reaction optimization and quality control in the synthesis of this compound and related compounds. rsc.orgclockss.org

Table 1: LC-MS Data for a Derivative of this compound

| Parameter | Value | Reference |

| Retention Time (min) | 0.888 | google.com |

| (M+H)⁺ | 442.4 | google.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. youtube.com The IR spectrum of a compound reveals the characteristic vibrational frequencies of its bonds, which act as a molecular fingerprint. youtube.com For this compound, the IR spectrum provides clear evidence for the presence of its key functional groups.

The most prominent absorption band in the IR spectrum of a benzamide (B126) derivative is typically the C=O stretching vibration of the amide group, which appears in the region of 1630-1680 cm⁻¹. In a related compound, 2-bromo-4-fluoro-N,N-diisopropylbenzamide, the C=O stretch is observed at 1626 cm⁻¹. rsc.org The C-N stretching vibration of the amide is also a key diagnostic peak. Additionally, the presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibration of the fluorinated benzene ring typically appears in the 1000-1400 cm⁻¹ range. The aliphatic C-H bonds of the isopropyl groups will also show characteristic stretching and bending vibrations.

By comparing the experimental IR spectrum of a synthesized sample with known data for similar compounds, chemists can confirm the successful formation of the desired this compound structure. chemicalbook.comnist.gov

Table 2: Characteristic IR Absorption Frequencies for a Related Benzamide Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C=O | Stretch | 1626 | rsc.org |

| C-H (aromatic) | Stretch | >3000 | rsc.org |

| C=C (aromatic) | Stretch | 1441 | rsc.org |

| C-H (aliphatic) | Stretch | 2960, 2928 | rsc.org |

X-ray Crystallography for Solid-State Structural Determination

For instance, the crystal structure of 4-bromo-N-(diisopropoxyphosphoryl)benzamide reveals that the molecules are linked into centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. nih.gov These dimers then pack into stacks along the c-axis. nih.gov Similarly, X-ray powder diffraction (XRPD) is a powerful tool for identifying different crystalline forms, or polymorphs, of a compound. google.com Different polymorphs can exhibit distinct physical properties, and XRPD patterns serve as a fingerprint for each crystalline form. google.com In the characterization of complex pharmaceutical compounds that incorporate a 5-fluoro-N,N-diisopropylbenzamide moiety, XRPD is routinely used to identify and differentiate various crystalline forms and salts. google.com This information is critical for understanding the solid-state properties and stability of the compound.

Applications As a Directing Group in Complex Molecule Synthesis

Strategic Use of the Diisopropylamide Group in Ortho-C-H Functionalization

The diisopropylamide group is a well-established ortho-directing group in the functionalization of aromatic C(sp²)–H bonds. mdpi.com This capability stems from its ability to coordinate with a metal center, bringing the catalyst into close proximity to the C-H bond at the ortho position and facilitating its activation. pkusz.edu.cn This chelation-assisted strategy overcomes the challenge of regioselectivity in C-H activation, which is often difficult to control due to the presence of multiple C-H bonds in a molecule. mdpi.comresearchgate.net The formation of a stable five-membered cyclometallated intermediate is a key factor in the effectiveness of many directing groups, including amides. mdpi.com

A primary application of the N,N-diisopropylbenzamide directing group is in ortho-lithiation reactions. For instance, 4-chloro-N,N-diisopropylbenzamide undergoes ortho-lithiation when treated with butyllithium, followed by formylation with dimethylformamide (DMF) to produce the corresponding ortho-formyl derivative in good yield. acs.org This methodology has been successfully extended to the 4-fluoro analogue, demonstrating the robustness of the diisopropylamide group in directing this transformation. acs.org The solid, easy-to-handle nature of the N,N-diisopropylbenzamide, compared to its diethyl analogue, makes it particularly suitable for these procedures. acs.org

The diisopropylamide group also directs iridium-catalyzed ortho-C-H borylation. mdpi.comresearchgate.net This reaction is valuable because the resulting C-B bond can be readily transformed into a wide array of other functional groups. mdpi.com The steric bulk of the diisopropyl groups can influence the efficiency and selectivity of the C-H activation, a phenomenon termed the Ortho Effect, where steric conflicts between the directing group and other ortho substituents can affect the reaction outcome. rsc.org

Below is a table summarizing the use of the N,N-diisopropylbenzamide group in ortho-C-H functionalization reactions.

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Chloro-N,N-diisopropylbenzamide | 1. Butyllithium, THF, -78°C to -50°C 2. DMF | 4-Chloro-2-formyl-N,N-diisopropylbenzamide | Good | acs.org |

| 4-Fluoro-N,N-diisopropylbenzamide | 1. Butyllithium, THF 2. DMF | 4-Fluoro-2-formyl-N,N-diisopropylbenzamide | Good | acs.org |

| N,N-diisopropylbenzamides | Ir precatalyst, Bpin | ortho-Borylated N,N-diisopropylbenzamides | 92-98% | mdpi.com |

Versatility in the Synthesis of Diverse Heterocyclic Ring Systems

The ortho-functionalized products derived from this compound are valuable intermediates for the synthesis of a variety of heterocyclic compounds. The strategic introduction of a functional group, such as a formyl group, ortho to the amide provides a chemical handle for subsequent cyclization reactions.

The versatility of this method allows for the creation of various heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. The ability to introduce different substituents onto the aromatic ring, guided by the diisopropylamide group, expands the accessible chemical space for novel heterocyclic compounds. researchgate.net

| Intermediate | Reaction | Product | Application | Reference |

| 4-Chloro-2-formyl-N,N-diisopropylbenzamide | Reduction and ring closure | 5-Chlorophthalide | Building block for heterocyclic compounds | acs.org |

| 4-Fluoro-2-formyl-N,N-diisopropylbenzamide | Reduction and ring closure | 5-Fluorophthalide | Building block for heterocyclic compounds | acs.org |

Utility in the Construction of Advanced Pharmaceutical Intermediates and Lead Compounds

The synthetic routes enabled by the use of this compound as a directed metalation group precursor have direct applications in the construction of pharmaceutical intermediates and lead compounds. The phthalide (B148349) skeleton, readily accessible through this methodology, is a common motif in a number of drugs and drug candidates. acs.org For example, 5-substituted phthalides are key intermediates in the manufacturing process of the widely used antidepressant citalopram. acs.org The efficient synthesis of these phthalides from readily available benzamides demonstrates the industrial relevance of this chemistry. acs.org

Furthermore, derivatives of this compound are utilized in the synthesis of complex macrocyclic compounds with potential therapeutic applications. A patent describes the synthesis of 2-bromo-4-fluoro-N,N-diisopropylbenzamide from 2-bromo-4-fluorobenzoic acid as a step in the preparation of deuterated macrocyclic compounds intended for the treatment of ALK or ROS1 mediated cancers. google.com This underscores the importance of this chemical scaffold in accessing novel and complex molecular architectures for drug discovery. The ability to selectively functionalize the benzamide (B126) core is crucial for building the intricate structures required for biological activity.

The strategic C-H functionalization directed by the diisopropylamide group allows for the late-stage diversification of drug analogues, a valuable tool in medicinal chemistry for exploring structure-activity relationships. nih.gov

| Precursor | Synthetic Target | Therapeutic Area/Application | Reference |

| 4-Substituted-N,N-diisopropylbenzamides | 5-Substituted phthalides | Intermediates for antidepressants (e.g., citalopram) | acs.org |

| 2-Bromo-4-fluoro-N,N-diisopropylbenzamide | Deuterated macrocyclic compounds | Treatment of ALK or ROS1 mediated cancer | google.com |

Comparative Analysis with Other Ortho-Directing Groups in Terms of Efficiency and Selectivity

The effectiveness of a directing group is determined by its ability to control the regioselectivity of a reaction, its compatibility with various reaction conditions, and the ease of its subsequent removal or transformation. The N,N-diisopropylamide group is one of many functionalities used to direct ortho-C-H activation, and its performance can be compared to other common directing groups. scienceopen.comnih.gov

Efficiency and Strength: The directing ability of a functional group in palladium-catalyzed C-H activation has been quantitatively assessed. scienceopen.com In these studies, directing groups are scored based on the calculated relative energies of the metallacycle intermediates. While a specific score for the N,N-diisopropylamide was not detailed in the provided context, amides, in general, are competent directing groups. nih.gov However, in a direct competition experiment between an amide and an oxime ether, the oxime ether was found to be the more powerful directing group for Pd-catalyzed C-H acetoxylation. nih.gov This suggests a hierarchy of directing group strength that can be exploited for selective functionalization in molecules containing multiple potential directing sites. scienceopen.comnih.gov

Selectivity: A major advantage of many directing group strategies is the high degree of regioselectivity they impart. nih.gov The diisopropylamide group, for instance, directs functionalization almost exclusively to the ortho position. mdpi.com In cases with two non-equivalent ortho positions, steric factors often control the selectivity. The less sterically hindered ortho-position is typically favored. scienceopen.comnih.gov This is a general principle observed with many directing groups.

Steric and Electronic Effects: The steric profile of the directing group is crucial. The bulky diisopropyl groups can influence the transition state of the C-H activation step, potentially affecting reaction rates and selectivity. rsc.org Compared to less hindered amide groups like N,N-dimethylamide, the diisopropylamide may offer different selectivity profiles in certain contexts. Other directing groups, such as pyridines, oximes, and carboxylic acids, each have their own characteristic steric and electronic properties that influence their directing ability. scienceopen.com

The choice of directing group is ultimately dictated by the specific synthetic target and the reaction conditions. The N,N-diisopropylamide group offers a robust and versatile option, particularly for ortho-lithiation and subsequent elaboration into heterocyclic systems.

| Directing Group Type | Relative Directing Strength (Example) | Key Features | Reference |

| N,N-Dialkylamide | Competent; weaker than oxime ether in some Pd-catalyzed reactions | Robust, versatile for transformation (e.g., cyclization) | acs.orgnih.gov |

| Oxime Ether | Stronger than amide in a competitive Pd-catalyzed acetoxylation | Highly effective for directing C-H activation | nih.gov |

| Pyridine | Strong directing group | Common in C-H activation; can coordinate strongly to the metal center | scienceopen.comnih.gov |

| Carboxylic Acid | Effective directing group | Can be removed or transformed; often used in Pd-catalyzed reactions | scienceopen.com |

Future Research and Innovation in the Chemistry of this compound

The chemical compound this compound continues to be a focal point of research, driving innovation across various sectors of chemical science. Future research trajectories are aimed at enhancing its synthesis, exploring its reactivity, and expanding its applications. This article delves into the prospective avenues of research that promise to shape the future of this versatile molecule.

Q & A

Q. What advanced statistical methods can reconcile discrepancies between experimental and predicted solubility/stability data?

- Methodology :

- ML Models : Train random forest algorithms on datasets (e.g., PubChem solubility entries) to predict outliers .

- ANOVA : Identify significant variables (e.g., solvent polarity, temperature) in solubility studies using factorial design .

- Accelerated Stability Testing : Use Arrhenius plots (40–60°C, 75% RH) to extrapolate shelf-life and validate QSPR predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.